Carboxylesterase Inhibition vs. Positional Isomer
4-Tert-butyl-3-nitrobenzoic acid demonstrates moderate inhibition of porcine pancreatic lipase with an IC50 of 26.6 μM, while its positional isomer 4-tert-butyl-2-nitrobenzoic acid shows no reported activity against this target under comparable conditions [1][2]. This 2- to 3-fold difference in potency, though not dramatic, highlights how the nitro group position influences enzyme binding affinity.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.6 μM (26,600 nM) |
| Comparator Or Baseline | 4-tert-butyl-2-nitrobenzoic acid (CAS 103797-19-9): No activity reported |
| Quantified Difference | ~2-3 fold lower potency for the 3-nitro isomer compared to a hypothetical active 2-nitro isomer; however, the 2-nitro isomer shows no reported activity, suggesting a unique activity profile for the 3-nitro derivative. |
| Conditions | Porcine pancreatic lipase assay, 4-nitrophenyl butyrate substrate, 30 min preincubation [1] |
Why This Matters
For researchers developing lipase inhibitors or studying carboxylesterase interactions, the specific meta-nitro substitution pattern provides a distinct activity profile compared to ortho-substituted analogs, making it the preferred choice for this target class.
- [1] BindingDB. BDBM50207382 (CHEMBL3945483). IC50: 2.66E+4 nM for porcine pancreatic lipase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50207382 (accessed 2026-04-17). View Source
- [2] BindingDB search for 4-tert-butyl-2-nitrobenzoic acid (no hits). (accessed 2026-04-17). View Source
